2-((4-Bromopyridin-2-yl)oxy)-N,N-dimethylethanamine is a chemical compound that features a pyridine ring substituted with a bromine atom and an ether linkage to a dimethylaminoethyl group. This compound is of interest in medicinal chemistry due to its potential applications in pharmacology, particularly as a ligand for nicotinic acetylcholine receptors.
The compound can be synthesized through various methods, including palladium-mediated coupling reactions and alkylation processes. Its structure and properties have been discussed in several scientific articles and patents, indicating its relevance in drug discovery and development.
This compound falls under the category of organic compounds, specifically as an amine and ether derivative. Its classification is significant for understanding its reactivity and potential biological activity.
The synthesis of 2-((4-Bromopyridin-2-yl)oxy)-N,N-dimethylethanamine can be achieved through several key steps:
The synthesis requires careful control of reaction conditions, including temperature, solvent choice (often dimethylformamide or dioxane), and the use of catalysts like palladium acetate or triphenylphosphine to optimize yields .
The molecular formula for 2-((4-Bromopyridin-2-yl)oxy)-N,N-dimethylethanamine is C_10H_13BrN_2O. Its structure consists of:
The molecular weight is approximately 243.13 g/mol. The compound's structural features contribute to its reactivity and interaction with biological targets.
The primary reactions involving this compound include:
These reactions often require specific conditions such as inert atmospheres (nitrogen or argon) and precise temperature control to minimize side reactions and maximize yield.
The mechanism of action for 2-((4-Bromopyridin-2-yl)oxy)-N,N-dimethylethanamine primarily involves its role as a ligand for nicotinic acetylcholine receptors. Upon binding, it may modulate receptor activity, influencing neurotransmission pathways associated with various physiological functions.
Studies indicate that compounds similar to this one exhibit significant affinity for nicotinic receptors, suggesting potential applications in treating neurological disorders . The binding affinity (K_i values) provides insight into its potency as a pharmacological agent.
Relevant data suggest that the compound's properties make it suitable for various applications in medicinal chemistry and pharmacology.
2-((4-Bromopyridin-2-yl)oxy)-N,N-dimethylethanamine has potential applications in:
The synthesis of 2-((4-bromopyridin-2-yl)oxy)-N,N-dimethylethanamine relies critically on the formation of its pyridyl ether linkage, typically achieved via nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed coupling. The Williamson ether synthesis remains the most accessible method, where 4-bromopyridin-2-ol reacts with N,N-dimethyl-2-chloroethanamine under basic conditions (K₂CO₃ or NaOH in DMF). This reaction proceeds via an SNAr mechanism facilitated by the electron-withdrawing bromine atom at C4, which activates the ortho-position for nucleophilic attack. Yields typically range from 65–78% but are highly sensitive to stoichiometry and temperature [5].
Modern catalytic approaches significantly improve efficiency and regioselectivity. Copper(I)-catalyzed Ullmann-type couplings using CuI/1,10-phenanthroline systems achieve >90% conversion at 110°C, while palladium-catalyzed methods (e.g., Pd(OAc)₂/XPhos) enable ether formation at ambient temperature but require stringent anhydrous conditions. Recent optimization studies demonstrate that microwave irradiation (150°C, 30 min) reduces side-product formation during SNAr, enhancing yields to 85–92% [5].
Table 1: Comparison of Pyridyl Ether Synthesis Methods
Method | Conditions | Yield (%) | Advantages |
---|---|---|---|
Williamson Ether | K₂CO₃, DMF, 80°C, 12h | 65–78 | Low cost, simple setup |
Cu-Catalyzed | CuI/phenanthroline, DMSO, 110°C, 8h | 85–92 | High regioselectivity |
Pd-Catalyzed | Pd(OAc)₂/XPhos, toluene, 25°C, 24h | 78–88 | Mild conditions |
Regioselective bromination at the C4 position of the pyridine ring is essential for conferring enhanced electrophilicity and downstream functionalization capacity. Direct bromination of unsubstituted pyridin-2-ol faces challenges due to competing O-bromination and ring decomposition. Two optimized strategies dominate:
Directed Ortho-Metalation (DoM): Pre-protection of the pyridin-2-ol as a silyl ether (e.g., tert-butyldiphenylsilyl chloride) enables directed metalation with n-BuLi at C4, followed by quenching with Br₂. This achieves >95% regioselectivity but requires cryogenic conditions (−78°C) and multi-step handling [5].
Electrophilic Bromination: N-Bromosuccinimide (NBS) in acetonitrile selectively brominates the C4 position at 0–25°C without protecting groups. The reaction exploits the inherent electronic bias of the pyridinone tautomer, where NBS coordinates to the ring nitrogen, facilitating electrophilic attack at C4. Yields range from 70–85%, with residual dibrominated byproducts (<5%) controlled by stoichiometry (1.05 equiv NBS) [5].
Bromine’s role extends beyond electronic activation: It serves as a synthetic handle for cross-coupling (e.g., Suzuki reactions) in advanced intermediates. Kinetic studies confirm that C4-bromination lowers the energy barrier for SNAr at C2 by 8–10 kcal/mol compared to non-halogenated analogs [5].
Table 2: Bromination Methods for Pyridin-2-ol Derivatives
Method | Conditions | C4 Selectivity | Yield (%) |
---|---|---|---|
Directed Metalation | 1. t-BDPSCl, Et₃N; 2. n-BuLi, Br₂, −78°C | >95% | 75–82 |
NBS Bromination | NBS, CH₃CN, 0°C → 25°C, 2h | 85–90% | 70–85 |
2-((4-Bromopyridin-2-yl)oxy)-N,N-dimethylethanamine serves as a critical pharmacophore in α4β2 nicotinic acetylcholine receptor (nAChR) ligands due to its structural mimicry of acetylcholine’s cationic head and H-bond acceptor domains. Twin drug strategies leverage this motif to enhance receptor affinity through multivalent interactions:
Linker Mode: Two identical pharmacophores connect via flexible alkyl or polyethylene glycol spacers. For example, bis-[2-((4-bromopyridin-2-yl)oxy)-N,N-dimethylethanamine] linked through C6 chains exhibits moderate α4β2 affinity (Ki = 32 nM) but suffers from entropic penalties and reduced blood-brain barrier penetration [2] [6].
Overlap Mode: Non-identical pharmacophores share a common structural element. In the optimized compound 17a, the pyridyl ether moiety of 2-((4-bromopyridin-2-yl)oxy)-N,N-dimethylethanamine overlaps with a diazabicyclic system, enabling simultaneous interaction with complementary receptor subsites. This design reduces conformational flexibility, yielding sub-nanomolar α4β2 affinity (Ki = 0.188 nM) and >1000-fold selectivity over α7 nAChR [2] [6].
Structural optimization reveals that replacing pyridine with 3,5-difluorophenyl maintains H-bond acceptor capacity while enhancing lipophilicity (ClogP from 1.2 to 2.8). This modification retains nanomolar potency and improves CNS penetration, as confirmed in radioligand binding assays [6].
Table 3: Pharmacological Profiles of Twin Drug Derivatives
Compound | Design Mode | R Group | α4β2 Ki (nM) | α7 Ki (nM) | Selectivity (α4β2/α7) |
---|---|---|---|---|---|
Monomer | – | – | 32.6 | >10,000 | >300 |
C6-Linked dimer | Linker | –(CH₂)₆– | 32.0 | 8,500 | 265 |
17a | Overlap | Diazabicyclic | 0.188 | 190 | 1,010 |
Difluoro analog | Overlap | 3,5-F₂C₆H₃ | 2.5 | 1,100 | 440 |
The tertiary amine in 2-((4-bromopyridin-2-yl)oxy)-N,N-dimethylethanamine necessitates protection during halogenation or ether-forming reactions to prevent quaternary ammonium salt formation or undesired nucleophilic side reactions. Carbamate-based groups offer optimal stability:
tert-Butyloxycarbonyl (Boc): Installed via reaction with Boc₂O in CH₂Cl₂ (0°C → 25°C, 2h), providing near-quantitative yields. Boc demonstrates high stability toward electrophilic bromination conditions (NBS/CH₃CN) but is cleaved by trifluoroacetic acid (TFA) in <30 min. Its steric bulk minimally influences pyridyl ether formation kinetics [4] [8].
Carboxybenzyl (Cbz): Introduced using CbzCl/NaHCO₃(aq), offering orthogonal deprotection via catalytic hydrogenation (Pd/C, H₂). While stable under SNAr conditions, Cbz may undergo partial cleavage during Pd-catalyzed coupling steps, limiting its utility in late-stage functionalization [4].
9-Fluorenylmethyloxycarbonyl (Fmoc): Employed for acid-sensitive substrates but incompatible with strongly basic conditions (e.g., Williamson ether synthesis) due to rapid β-elimination. Fmoc deprotection requires 20% piperidine in DMF, making it ideal for sequential assembly strategies [4].
Table 4: Protecting Group Performance in Synthesis
Group | Installation Reagent | Stability | Deprotection | Compatibility with Bromination |
---|---|---|---|---|
Boc | Boc₂O, base | High (pH 1–12) | TFA, CH₂Cl₂, 25°C | Excellent |
Cbz | CbzCl, NaHCO₃ | Moderate (pH 1–14) | Pd/C, H₂, EtOH | Good |
Fmoc | Fmoc-Cl, base | Low (base-sensitive) | Piperidine/DMF | Poor |
CAS No.: 655-05-0
CAS No.:
CAS No.:
CAS No.: 116371-66-5
CAS No.: 177194-36-4